

Biological activity of 4-methyl-5vinylisobenzofuran-1(3H)-one vs other benzofuranones

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Compound of Interest

4-methyl-5-vinylisobenzofuran1(3H)-one

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Comparative Analysis of the Biological Activity of Benzofuranones

A review of the antiproliferative and anti-inflammatory potential of isobenzofuran-1(3H)-one and related benzofuranone derivatives.

Introduction

Benzofuranones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This guide provides a comparative analysis of the biological activity of various benzofuranone derivatives, with a particular focus on isobenzofuran-1(3H)-ones. While specific experimental data for **4-methyl-5-vinylisobenzofuran-1(3H)-one** is not available in the reviewed literature, this document will compare its structural class to other benzofuranones that have been evaluated for antiproliferative and anti-inflammatory effects. The data presented is intended for researchers, scientists, and drug development professionals.

The benzofuranone core is a versatile scaffold found in numerous natural products and synthetic compounds that exhibit a wide range of biological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The structure-activity relationship



(SAR) of these derivatives is a key area of research, aiming to elucidate the structural requirements for potent and selective biological activity.[3]

Antiproliferative Activity of Isobenzofuran-1(3H)-ones

Several studies have demonstrated the potential of isobenzofuran-1(3H)-ones, also known as phthalides, as antiproliferative agents.[4][5][6] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Quantitative Data Summary: Antiproliferative Activity

Below is a summary of the inhibitory concentrations (IC₅₀) for various C-3 functionalized isobenzofuran-1(3H)-ones against human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
16	K562 (Myeloid Leukemia)	2.79	[4][6]
U937 (Lymphoma)	> 25	[4][6]	
18	K562 (Myeloid Leukemia)	1.71	[4][6]
U937 (Lymphoma)	> 25	[4][6]	
Etoposide (VP16)	K562 (Myeloid Leukemia)	3.01	[4][6]
U937 (Lymphoma)	0.23	[4][6]	

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Anti-inflammatory Activity of Benzofuranone Derivatives



Benzofuran and its derivatives have also been investigated for their anti-inflammatory properties.[7][8] A key mechanism of action for some of these compounds is the inhibition of pro-inflammatory mediators and signaling pathways, such as the NF-κB pathway.[8][9]

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of several aza-benzofuran compounds, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.

Compound ID	Activity	IC ₅₀ (μM)	Reference
1	NO Inhibition	17.3	[7]
4	NO Inhibition	16.5	[7]
Celecoxib (Positive Control)	NO Inhibition	32.1	[7]

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of nitric oxide production.

Experimental Protocols MTT Cytotoxicity Assay

The antiproliferative activity of isobenzofuran-1(3H)-ones is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][10] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

- Cell Seeding: Cancer cells (e.g., K562 or U937) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[7]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[4]
- MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[7]



- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 [7]
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of the compound.[4]



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MTT Cytotoxicity Assay Workflow

Nitric Oxide (NO) Inhibition Assay

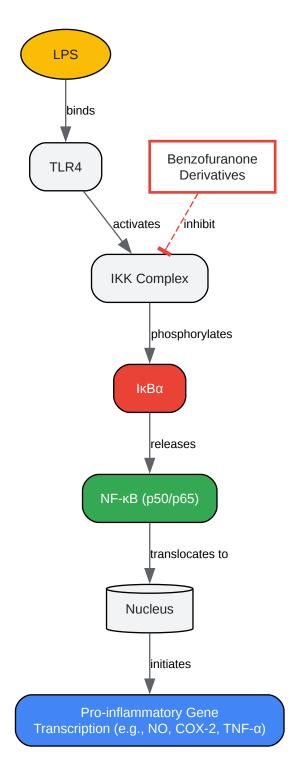
The anti-inflammatory activity of benzofuranone derivatives can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[7]

- Cell Culture: RAW 264.7 mouse macrophage cells are cultured in 96-well plates.[7]
- Compound and LPS Treatment: The cells are pre-treated with the test compounds for a certain period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
- Incubation: The plates are incubated for a specified time (e.g., 24 hours).
- Griess Reagent Addition: The supernatant from each well is collected, and Griess reagent is added to react with the nitrite, a stable product of NO.
- Absorbance Measurement: The absorbance is measured at a specific wavelength. The
 intensity of the color is proportional to the amount of nitrite produced.
- IC₅₀ Calculation: The IC₅₀ value for NO inhibition is determined from the dose-response curve.[7]



Signaling Pathway Inhibition

Several benzofuran derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-кB) pathway.[8][9] The NF-кB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.[9]





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Inhibition of the NF-kB Signaling Pathway

Conclusion

While direct biological activity data for **4-methyl-5-vinylisobenzofuran-1(3H)-one** remains to be elucidated, the broader class of isobenzofuran-1(3H)-ones and benzofuranones demonstrates significant potential as antiproliferative and anti-inflammatory agents. The structure-activity relationships of these compounds are a promising area for further investigation in the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the evaluation and comparison of new benzofuranone derivatives.

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